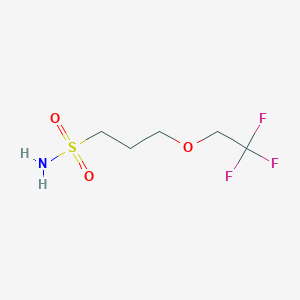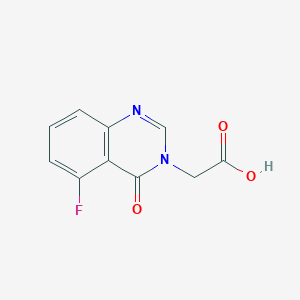![molecular formula C9H12F2O2 B13475572 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{6,6-Difluorospiro[33]heptan-1-yl}acetic acid is a synthetic organic compound characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring
Métodos De Preparación
The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves several steps. A common synthetic route starts with the preparation of the 6,6-difluorospiro[3.3]heptane scaffold. This scaffold is typically constructed through a convergent synthesis strategy using a common synthetic precursor, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The target compound and intermediates are prepared by short reaction sequences (6-10 steps) on a multigram scale .
Análisis De Reacciones Químicas
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. These features enable it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function.
Comparación Con Compuestos Similares
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid can be compared with other spirocyclic compounds, such as:
6,6-Difluorospiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the acetic acid moiety.
1,1-Bis(bromomethyl)-3,3-difluorocyclobutane: A precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its combination of the spirocyclic structure and the presence of fluorine atoms, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12F2O2 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2-(2,2-difluorospiro[3.3]heptan-7-yl)acetic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)4-8(5-9)2-1-6(8)3-7(12)13/h6H,1-5H2,(H,12,13) |
Clave InChI |
UNAKEWYZUUMHIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1CC(=O)O)CC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


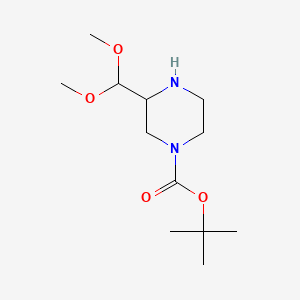


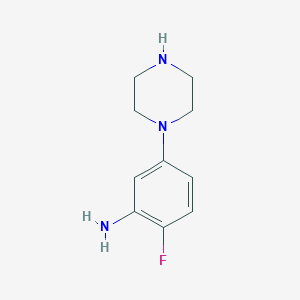

![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
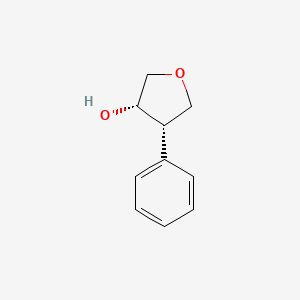
amine hydrochloride](/img/structure/B13475559.png)
